MYF-01-37

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound identified by the Chemical Abstracts Service number 146567795 is a chemical entity with potential applications in various fields

Analyse Chemischer Reaktionen

The compound undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological assays and experiments to study cellular processes and molecular interactions.

Medicine: It has potential therapeutic applications and is being investigated for its effects on various diseases.

Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Wirkmechanismus

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

The compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

CID 2632: A cephalosporin antibiotic with antibacterial properties.

CID 6540461: Another cephalosporin antibiotic with a similar structure.

CID 5362065: A cephalosporin antibiotic with a different pharmacological action.

CID 5479530: A cephalosporin antibiotic with unique structural features.

The uniqueness of the compound lies in its specific chemical structure and the resulting properties, which may differ from those of similar compounds in terms of reactivity, stability, and biological activity.

Biologische Aktivität

MYF-01-37 is a covalent inhibitor specifically targeting the TEAD (TEA domain) transcription factors, which play a critical role in various cellular processes, including proliferation and survival, particularly in cancer. This compound has garnered attention due to its potential implications in treating cancers characterized by aberrant YAP (Yes-associated protein) signaling, notably in non-small cell lung cancer (NSCLC).

This compound operates by covalently binding to the palmitate pocket of TEAD proteins, specifically targeting the cysteine residue at position 380 (Cys380). This interaction disrupts the YAP-TEAD association, thereby inhibiting the transcriptional activity mediated by this complex. The compound has been shown to effectively blunt transcriptional adaptation in mutant EGFR-dependent NSCLC cells, indicating its potential as a therapeutic agent in this context .

Pharmacological Properties

Despite its promising mechanism, this compound has been characterized as a sub-optimal chemical probe due to its requirement for micromolar concentrations in cellular assays and poor pharmacokinetic properties. This limitation highlights the need for further optimization to enhance its efficacy and bioavailability .

Efficacy in Preclinical Models

In vitro studies have demonstrated that this compound significantly reduces YAP-TEAD transcriptional activity in various cancer cell lines. For instance, treatment of NCI-H226 cells with this compound resulted in a dose-dependent decrease in canonical YAP target genes such as CTGF, CYR61, and IGFBP3, alongside an upregulation of pro-apoptotic genes like BMF .

Case Studies

- NSCLC Models : In studies involving NSCLC models, this compound was combined with EGFR/MEK inhibitors, leading to enhanced apoptosis of dormant tumor cells. This combination approach suggests that this compound could be beneficial when used alongside existing therapies .

- Hippo Pathway Activation : The impact of this compound on the Hippo signaling pathway has also been explored. KEGG pathway enrichment analysis revealed that treatment with this compound significantly affected pathways related to cell growth and survival, underscoring its role in modulating critical signaling networks involved in cancer progression .

Structure-Activity Relationship (SAR)

The development of this compound involved a structure-based fragment growing strategy that began with a biased covalent fragment library designed around flufenamic acid templates. Through mass spectrometry screening, this compound was identified as a potent TEAD binder capable of efficient labeling compared to other fragments .

Summary of Key Findings

| Study | Findings |

|---|---|

| Kurppa et al., 2020 | Demonstrated utility in blunting transcriptional adaptation in mutant EGFR-dependent NSCLC cells. |

| Zhao et al., 2008 | Significant downregulation of YAP target genes upon treatment with this compound. |

| Bueno et al., 2016 | Investigated effects on Hippo pathway gene expression; highlighted potential therapeutic applications. |

Eigenschaften

IUPAC Name |

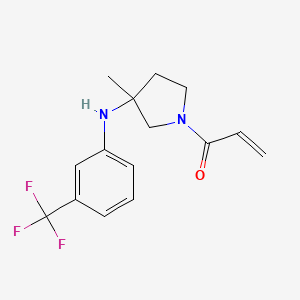

1-[3-methyl-3-[3-(trifluoromethyl)anilino]pyrrolidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3N2O/c1-3-13(21)20-8-7-14(2,10-20)19-12-6-4-5-11(9-12)15(16,17)18/h3-6,9,19H,1,7-8,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBDEVWWJBIUOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)C=C)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.